molecular formula C17H16N2O3 B2609056 Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate CAS No. 632294-15-6

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate

Cat. No.: B2609056
CAS No.: 632294-15-6
M. Wt: 296.326
InChI Key: NLWMXPHIGTZMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl ester group at the 2-position and a phenyl group at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate: Unique due to its specific functional groups and structural configuration.

    Quinazoline derivatives: Share the quinazoline core but differ in the substituents attached to the ring system.

    Tetrahydroquinazoline derivatives: Similar in structure but may lack the ethyl ester or phenyl group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

ethyl 4-oxo-2-phenyl-1,3-dihydroquinazoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-16(21)17(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)15(20)19-17/h3-11,18H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWMXPHIGTZMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(NC2=CC=CC=C2C(=O)N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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